Cadmium acetate-2-hydrate

Description

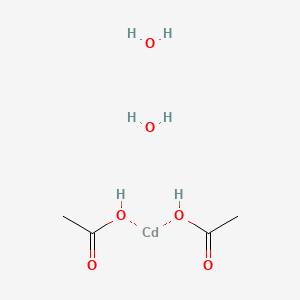

Cadmium acetate-2-hydrate (Cd(CH₃COO)₂·2H₂O) is a cadmium(II) salt of acetic acid, existing as a colorless or white crystalline solid. It is hygroscopic and soluble in water and polar solvents. The compound is synthesized by reacting cadmium oxide (CdO) with acetic acid or by treating cadmium nitrate with acetic anhydride . Its applications include:

- Chemical Synthesis: Precursor for cadmium selenide (CdSe) and other semiconductor nanoparticles .

- Catalysis: Used in organic reactions, such as the preparation of coordination complexes .

- Laboratory Reagent: Employed in material science and nanotechnology research .

Toxicity: Cadmium acetate is highly toxic, classified as a carcinogen and hazardous to the environment. Proper safety measures, including gloves, ventilation, and waste management, are mandatory during handling .

Properties

Molecular Formula |

C4H12CdO6 |

|---|---|

Molecular Weight |

268.55 g/mol |

IUPAC Name |

acetic acid;cadmium;dihydrate |

InChI |

InChI=1S/2C2H4O2.Cd.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |

InChI Key |

PBWCOAZNEVZGBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Cadmium Oxide and Acetic Acid

The most widely documented method involves the neutralization of cadmium oxide (CdO) with acetic acid (CH₃COOH). This exothermic reaction proceeds according to:

Procedure :

-

Reactant Ratios : A molar ratio of 1:2 for CdO to acetic acid ensures complete neutralization . Excess acetic acid (5–10%) is often used to drive the reaction to completion .

-

Temperature Control : The reaction is conducted at 60–80°C with continuous stirring to enhance kinetics .

-

Crystallization : The solution is concentrated via rotary evaporation and cooled to 4°C, yielding colorless crystals of the dihydrate .

Key Data :

Synthesis from Cadmium Metal and Acetic Acid

Elemental cadmium reacts with acetic acid in an oxidative process:

Procedure :

-

Acid Concentration : Glacial acetic acid (≥99%) is preferred to minimize side reactions .

-

Reaction Duration : Completion requires 12–24 hours at 50°C, with hydrogen gas evolution monitored .

-

Post-Treatment : Unreacted cadmium is filtered, and the solution is crystallized as above .

Advantages :

-

Avoids intermediate oxide synthesis.

-

Suitable for high-purity applications (e.g., optoelectronics) .

Synthesis from Cadmium Nitrate and Acetic Anhydride

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) reacts with acetic anhydride ((CH₃CO)₂O) under anhydrous conditions:

Procedure :

-

Solvent System : Methanol or ethanol facilitates reagent mixing .

-

Stoichiometry : A 1:2 molar ratio of Cd(NO₃)₂ to acetic anhydride is critical .

-

Byproduct Removal : Nitric acid and excess anhydride are removed via vacuum distillation .

Challenges :

-

Requires strict moisture control to prevent hydrate formation prematurely .

-

Limited industrial adoption due to cost and handling risks .

Crystallization and Purification Techniques

Crystallization :

-

Cooling Rate : Slow cooling (0.5°C/min) produces larger, higher-purity crystals .

-

Solvent Choice : Methanol or ethanol washes reduce residual acetic acid content .

Purification :

-

Vacuum Drying : 24–48 hours at 40°C under 10⁻³ bar yields a stable dihydrate .

-

Recrystallization : Dissolving in minimal hot water (70°C) followed by cooling enhances purity to ≥99% .

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CdO + Acetic Acid | CdO, CH₃COOH | 60–80°C, atmospheric | High yield, scalable | Requires CdO synthesis |

| Cd + Acetic Acid | Cd metal, CH₃COOH | 50°C, 12–24 hrs | Direct metal utilization | Slow reaction, H₂ handling |

| Cd(NO₃)₂ + (CH₃CO)₂O | Cd(NO₃)₂, acetic anhydride | Anhydrous, methanol | Bypasses oxide formation | Costly, moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation and Reduction:

- Cadmium acetate dihydrate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.

-

Substitution Reactions:

- It can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Reagents: Common reagents include trioctylphosphine selenide for the synthesis of cadmium selenide.

Conditions: These reactions typically occur under controlled temperatures and in the presence of specific solvents to facilitate the substitution process.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Cadmium acetate dihydrate serves as a precursor for synthesizing several cadmium-containing compounds, notably cadmium selenide (), which is critical in semiconductor technology. The compound can be produced through reactions involving cadmium oxide and acetic acid or cadmium nitrate and acetic anhydride:

- Synthesis Reaction :

Despite the toxic nature of cadmium compounds, cadmium acetate dihydrate is utilized in controlled environments to study the biological effects of cadmium exposure. Research has indicated that cadmium ions can activate various cellular pathways, impacting protein kinases and transcription factors involved in cell signaling and stress responses.

Case Study: Cadmium-Induced Cellular Effects

A study investigated the effects of cadmium acetate on human cell lines, revealing that exposure led to increased activity of protein kinases such as ERK and JNK, which are crucial for cellular responses to stress. This research aids in understanding the mechanisms of cadmium toxicity and potential therapeutic interventions.

Material Science Applications

In materials science, cadmium acetate dihydrate is employed in the fabrication of thin films and nanostructures. Its role as a precursor in the deposition processes allows for the creation of materials with specific electronic properties.

Table 2: Summary of Material Science Applications

| Application | Description |

|---|---|

| Thin Film Deposition | Used to create semiconductor layers |

| Nanostructure Synthesis | Facilitates the formation of nanoparticles |

| Optical Coatings | Enhances optical properties of materials |

Safety and Environmental Considerations

Cadmium compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). Research emphasizes the need for strict safety protocols when handling cadmium acetate dihydrate due to its potential health risks.

Safety Data Overview

- Toxicity : Harmful if inhaled or ingested; may cause skin irritation.

- Environmental Impact : Cadmium can accumulate in biological systems, necessitating careful disposal and management practices.

Mechanism of Action

Molecular Targets and Pathways:

- Cadmium acetate dihydrate exerts its effects primarily through the release of cadmium ions (Cd²⁺). These ions can bind to various cellular components, disrupting normal cellular functions.

Protein Kinases Activation: Cadmium ions activate several protein kinases involved in cellular signal transduction, such as PKC, ERK, JNK, and p38 MAP kinase.

Transcription Factors Stimulation: It also stimulates the activity of several transcription factors, including AP-1, USF, NF-κB, NRF-2, HSF, and MTF-1.

Comparison with Similar Compounds

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

- Chemical Structure : Shares the dihydrate formula but with zinc (Group 12) instead of cadmium.

- Physical Properties : Molar mass = 219.50 g/mol; white crystals, soluble in water .

- Applications : Widely used in pharmaceuticals (e.g., cold lozenges) and as a dietary supplement due to zinc’s essential biological role .

- Toxicity : Low toxicity compared to cadmium acetate, making it suitable for medicinal use .

Key Difference : Zinc acetate’s low toxicity and nutritional relevance contrast sharply with cadmium acetate’s hazardous profile.

Chromium(II) Acetate Dimer Monohydrate ([Cr(CH₃COO)₂·H₂O]₂)

- Chemical Structure : Features a quadruple Cr–Cr bond, giving it a distinct red color and air sensitivity .

- Physical Properties : Molar mass = 376.20 g/mol (anhydrous); paramagnetic and moisture-sensitive .

- Toxicity : Moderate toxicity, less hazardous than cadmium compounds but requires careful handling .

Key Difference : Chromium(II) acetate’s structural uniqueness and reactivity differ from cadmium acetate’s stability in aqueous solutions.

Cadmium Oxalate (CdC₂O₄)

- Chemical Structure : Oxalate ion (C₂O₄²⁻) replaces acetate, forming a less soluble compound.

- Physical Properties : Molar mass = 200.43 g/mol; white powder with low water solubility .

- Toxicity : Equally toxic as cadmium acetate due to cadmium content .

Key Difference : Cadmium oxalate’s lower solubility and distinct anion influence its reactivity and applications compared to the acetate counterpart.

Comparative Data Table

| Compound | Chemical Formula | Molar Mass (g/mol) | Solubility in Water | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| Cadmium Acetate-2-Hydrate | Cd(CH₃COO)₂·2H₂O | 266.53 | High | Semiconductors, catalysis, lab reagent | High (carcinogenic) |

| Zinc Acetate Dihydrate | Zn(CH₃COO)₂·2H₂O | 219.50 | High | Pharmaceuticals, dietary supplements | Low |

| Chromium(II) Acetate | [Cr(CH₃COO)₂·H₂O]₂ | 376.20 | Moderate | Educational demonstrations | Moderate |

| Cadmium Oxalate | CdC₂O₄ | 200.43 | Low | Coordination chemistry research | High (carcinogenic) |

Biological Activity

Cadmium acetate-2-hydrate, also known as cadmium diacetate dihydrate, is a chemical compound with significant biological implications due to the toxicity associated with cadmium ions. This article explores its biological activity, focusing on toxicological effects, environmental impact, and relevant case studies.

This compound has the formula and appears as a colorless crystalline powder. It is highly soluble in water, which facilitates its bioavailability in biological systems . The compound can be synthesized through various methods, including the reaction of cadmium oxide with acetic acid or by treating cadmium nitrate with acetic anhydride.

Toxicological Effects

1. Carcinogenicity and Health Hazards

Cadmium compounds, including this compound, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). Exposure can lead to severe health issues such as:

- Lung Damage : Inhalation of cadmium can result in respiratory problems and lung cancer.

- Kidney and Liver Injury : Ingestion or prolonged exposure can cause significant damage to renal and hepatic functions .

2. Exposure Routes

Exposure to this compound can occur through:

- Inhalation : Aerosolized particles can be absorbed into the lungs.

- Dermal Contact : Skin exposure can lead to systemic absorption.

- Ingestion : Accidental ingestion poses a significant risk in laboratory settings .

Environmental Impact

This compound is highly toxic to aquatic organisms, contributing to long-term ecological damage. Its solubility allows it to enter water systems, where it can bioaccumulate in aquatic life, leading to detrimental effects on biodiversity .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

| Parameter | Value/Description |

|---|---|

| CAS Number | 5743-04-4 |

| Molecular Weight | 230.50 g/mol |

| Solubility | Readily soluble in water |

| Toxicity Classification | Group 1 Carcinogen (IARC) |

| Environmental Hazard | Very toxic to aquatic life |

Case Studies

Case Study 1: Occupational Exposure

A study conducted by OSHA assessed kidney dysfunction prevalence among workers exposed to cadmium. The findings indicated that cumulative exposure significantly correlated with abnormal kidney function markers:

| Cumulative Exposure (µg/m³-year) | Number Normal | Number Abnormal | Percent Abnormal |

|---|---|---|---|

| ≤ 500 | 96 | 5 | 4.9% |

| > 500 - ≤ 1000 | 14 | 0 | 0.0% |

| > 1000 - ≤ 1500 | 3 | 5 | 62.5% |

| > 1500 | 4 | 20 | 83.3% |

This study highlights the severe health implications of chronic exposure to cadmium compounds .

Case Study 2: Aquatic Toxicity

Research has demonstrated that cadmium acetate can lead to significant mortality rates in fish species exposed to contaminated water. For instance, studies showed that concentrations as low as could adversely affect fish behavior and physiology, resulting in impaired reproduction and growth rates .

Q & A

Q. What are the recommended methods for synthesizing cadmium acetate-2-hydrate in a laboratory setting?

this compound is typically synthesized by reacting cadmium oxide or cadmium carbonate with acetic acid under controlled hydration. A common protocol involves dissolving cadmium oxide (CdO) in glacial acetic acid, followed by gentle heating (60–80°C) and stirring until complete dissolution. The solution is then filtered and crystallized at room temperature to yield the dihydrate form. Hydration control is critical; excess water or prolonged drying can alter the hydration state. Experimental details from nanocomposite synthesis (e.g., using this compound with ferric nitrate) highlight the importance of stoichiometric ratios and solvent purity .

Q. How can researchers confirm the crystalline structure of this compound?

X-ray crystallography (XRD) is the gold standard for structural confirmation, as it provides atomic-level resolution of the dihydrate form. Diffraction patterns should match reference data (e.g., ICSD database) for Cd(O₂CCH₃)₂·2H₂O. Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) can validate acetate ligand coordination (C-O stretching at ~1550 cm⁻¹ and Cd-O bonds at ~450 cm⁻¹). Thermal gravimetric analysis (TGA) further distinguishes the dihydrate from anhydrous forms by detecting mass loss at ~110°C corresponding to water release .

Q. What solvents are optimal for dissolving this compound in synthetic applications?

The compound is highly soluble in polar solvents such as water, ethanol, and acetic acid due to its ionic nature. For nanoparticle synthesis (e.g., Fe₃O₄-CdO composites), aqueous solutions are preferred to ensure homogeneous precursor dispersion. Solubility tests should precede reactions: dissolve 1 g of this compound in 10 mL of solvent under stirring, and monitor clarity. Avoid non-polar solvents (e.g., toluene), as they yield poor dissolution .

Q. What safety protocols are essential when handling this compound?

Key protocols include:

- Engineering controls : Use fume hoods to limit airborne exposure (OSHA PEL: 5 µg/m³ for Cd).

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination : Rinse skin/eyes immediately with water for 15 minutes if exposed.

- Waste disposal : Collect cadmium-containing waste in sealed containers for hazardous waste facilities.

- Training : Ensure compliance with OSHA’s Cadmium Standard (29 CFR 1910.1027) for handling toxic metals .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data between anhydrous and dihydrate forms?

Discrepancies often arise from incomplete hydration control or contamination. To resolve this:

- Perform controlled hydration experiments : Expose anhydrous Cd(O₂CCH₃)₂ to humid environments (≥60% RH) and monitor phase transitions via XRD.

- Use differential scanning calorimetry (DSC) to identify endothermic peaks specific to water loss in the dihydrate (~110°C).

- Cross-validate with elemental analysis (e.g., ICP-OES) to confirm Cd:acetate:H₂O ratios (expected 1:2:2 for dihydrate) .

Q. What experimental strategies mitigate thermal instability during nanocomposite synthesis with this compound?

Thermal decomposition of this compound (starting at ~250°C) can introduce CdO impurities. Strategies include:

- Low-temperature calcination : Anneal precursors at 300°C in inert atmospheres to limit oxidative side reactions.

- Surfactant-assisted synthesis : Add cetyltrimethylammonium bromide (CTAB) to stabilize intermediates and control particle size.

- In situ monitoring : Use TGA-DSC coupled with mass spectrometry to track decomposition pathways and optimize heating rates .

Q. How can researchers characterize and manage toxic byproducts from this compound reactions?

Cadmium oxide (CdO) and acetic acid vapors are common byproducts. Mitigation steps:

- Byproduct analysis : Use X-ray photoelectron spectroscopy (XPS) to identify Cd²⁺ oxidation states in residues.

- Scrubbing systems : Install acetic acid vapor traps (e.g., NaOH solutions) in exhaust lines.

- Environmental compliance : Quantify cadmium leaching using EPA Method 3050B (acid digestion followed by ICP-MS) and adhere to TSCA regulations for disposal .

Q. What advanced techniques optimize this compound’s role in photocatalytic applications?

For dye degradation studies (e.g., methylene blue):

- Bandgap engineering : Combine CdO with Fe₃O₄ to enhance visible-light absorption (UV-Vis DRS analysis).

- Radical trapping experiments : Add scavengers (e.g., isopropanol for •OH) to elucidate degradation mechanisms.

- Recyclability testing : Assess catalyst stability over 5–10 cycles using centrifugation and SEM to monitor structural integrity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.